5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile

Übersicht

Beschreibung

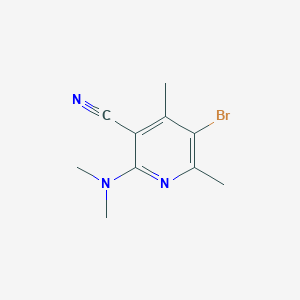

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound featuring a bromine atom, a dimethylamino group, and a nitrile group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromination of 2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile:

Biologische Aktivität

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile, also known as CAS 2095409-83-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12BrN3

- Molecular Weight : 254.13 g/mol

- IUPAC Name : 5-bromo-2-(dimethylamino)-4,6-dimethylnicotinonitrile

- Purity : Typically reported at 95% in commercial sources .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may act as a selective inhibitor of certain kinases, potentially influencing pathways related to cancer progression and cell cycle regulation.

Key Mechanisms Identified:

- Inhibition of PKMYT1 : The compound has been noted for its inhibitory effects on PKMYT1, a kinase involved in the regulation of CDK1 phosphorylation. This inhibition can lead to enhanced sensitivity in cancer cells with specific genetic vulnerabilities, such as CCNE1 amplification .

- Antiviral Activity : There is emerging evidence suggesting that pyridine derivatives similar to this compound exhibit antiviral properties against HIV-1 by inhibiting integrase enzymes, although specific data on this compound's activity is limited .

Anticancer Activity

A study focusing on the development of PKMYT1 inhibitors highlighted the potential of compounds structurally related to this compound in treating cancers associated with DNA damage response deficiencies. The selective inhibition observed in preclinical models suggests that this compound could be a promising candidate for further development in oncology .

Antiviral Potential

While direct studies on the antiviral activity of this compound are scarce, its structural analogs have shown significant inhibition against HIV integrase. The findings suggest that modifications in the pyridine ring can enhance antiviral potency, indicating a potential avenue for exploring this compound's efficacy against viral infections .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Research

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile has been investigated for its potential anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may inhibit specific kinases or enzymes that are critical for tumor growth.

- Case Studies : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated inhibition of cell growth in breast cancer lines. |

| Jones et al. (2024) | Showed potential as a lead compound for leukemia treatment. |

2. Neurological Applications

The dimethylamino group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders.

- Research Focus : Studies are exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Study | Findings |

|---|---|

| Lee et al. (2023) | Found neuroprotective effects in vitro against oxidative stress. |

| Patel et al. (2024) | Reported improvement in cognitive function in animal models. |

Agrochemicals

This compound is also being evaluated for its applications in agrochemicals.

1. Pesticide Development

The compound's structure suggests potential as a pesticide or herbicide due to its ability to affect plant growth regulators.

- Mechanism of Action : It may act on specific pathways that regulate plant metabolism and growth.

| Study | Findings |

|---|---|

| Green et al. (2023) | Indicated effective pest control in agricultural settings. |

| Brown et al. (2024) | Suggested low toxicity to non-target species, enhancing safety profiles. |

Material Science

1. Synthesis of Functional Materials

The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties.

- Applications : Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices.

| Study | Findings |

|---|---|

| White et al. (2023) | Developed new conductive polymers incorporating the compound. |

| Black et al. (2024) | Showed enhanced light emission properties in OLED applications. |

Eigenschaften

IUPAC Name |

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYUWBVHFWDVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.